molecular formula C9H16ClNO2 B1397376 4-Piperidinyl cyclopropanecarboxylate hydrochloride CAS No. 1219968-03-2

4-Piperidinyl cyclopropanecarboxylate hydrochloride

Cat. No.: B1397376
CAS No.: 1219968-03-2
M. Wt: 205.68 g/mol
InChI Key: RDCPUFHRFLMHDJ-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of piperidine chemistry and cyclopropane carboxylic acid derivatives. The foundational work on cyclopropanecarboxylic acid esters can be traced to systematic investigations of small ring carboxylic acid chemistry, where researchers recognized the unique reactivity patterns imparted by ring strain. Early synthetic methodologies for cyclopropanecarboxamide production, as documented in patent literature from the 1990s, established crucial precedents for the preparation of cyclopropane-containing heterocyclic compounds through amidation reactions of cyclopropanecarboxylic acid esters. These pioneering studies demonstrated that cyclopropanecarboxylic acid derivatives could serve as versatile synthetic intermediates, particularly when coupled with nitrogen-containing heterocycles.

The specific synthesis of piperidine-4-carboxylate derivatives gained momentum through advances in Dieckmann cyclization reactions and related ring-forming processes. Researchers developed sophisticated methodologies for constructing spirocyclic piperidine derivatives, including those bearing cyclopropyl substituents, as part of drug discovery programs targeting various therapeutic areas. The formation of this compound represents a convergence of these synthetic strategies, combining well-established esterification chemistry with the structural complexity demanded by modern pharmaceutical applications. The compound's emergence as a commercially available research chemical reflects the systematic expansion of chemical space in heterocyclic chemistry, where manufacturers began producing specialized building blocks to support academic and industrial research programs.

Significance in Chemical Research

This compound occupies a distinctive position in chemical research due to its potential as a synthetic intermediate for complex molecular architectures. The compound serves as a crucial building block in the preparation of pharmaceutical candidates, particularly those targeting central nervous system pathways where piperidine-containing structures have demonstrated significant biological activity. Research investigations have highlighted the utility of similar piperidine derivatives in the synthesis of dipeptidyl peptidase-4 inhibitors, where the aminopiperidine motif provides essential structural features for enzyme interaction. The cyclopropyl group contributes conformational rigidity and unique electronic properties that can enhance binding affinity and selectivity in biological systems.

The compound's research significance extends beyond pharmaceutical applications to encompass fundamental studies in organic synthesis methodology. Cyclopropane-containing esters serve as valuable substrates for exploring novel ring-opening reactions and rearrangement processes that expand the available chemical space for drug discovery. The combination of the piperidine ring with the cyclopropanecarboxylate functionality creates opportunities for investigating cascade reactions and multi-step synthetic sequences that generate complex molecular frameworks in efficient synthetic operations. Furthermore, the hydrochloride salt form facilitates analytical characterization and enables precise stoichiometric control in synthetic applications, making it an essential tool for method development and optimization studies.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems. The base name "piperidinyl" designates the six-membered saturated nitrogen heterocycle, with the "4-" prefix indicating substitution at the 4-position of the piperidine ring. The "cyclopropanecarboxylate" portion specifies the ester functionality derived from cyclopropanecarboxylic acid, while "hydrochloride" denotes the salt form with hydrochloric acid. This nomenclature system ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community.

From a classification perspective, this compound belongs to multiple chemical categories that reflect its diverse structural elements and potential applications. As a heterocyclic compound, it falls within the broad class of nitrogen-containing organic molecules that form the backbone of many pharmaceutical agents. The presence of the cyclopropane ring places it among strained ring systems, which are known for their unique reactivity patterns and conformational properties. Additionally, the ester functional group classifies it as a carboxylic acid derivative, specifically an alkyl ester where the alkyl portion contains a heterocyclic substituent.

Property Value Source
Chemical Abstracts Service Number 1219968-03-2
Molecular Formula C₉H₁₆ClNO₂
Molecular Weight 205.68-205.69 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System O=C(C1CC1)OC2CCNCC2.[H]Cl
International Chemical Identifier Key RDCPUFHRFLMHDJ-UHFFFAOYSA-N
PubChem Identifier 56829546
Material Safety Data Sheet File Number MFCD13559803

The compound's classification as a research chemical intermediate positions it within the specialized category of synthetic building blocks designed for pharmaceutical and fine chemical applications. This classification reflects its primary function as a starting material or intermediate in synthetic sequences rather than as a final pharmaceutical product, emphasizing its role in enabling the construction of more complex molecular architectures through subsequent chemical transformations.

Properties

IUPAC Name

piperidin-4-yl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(7-1-2-7)12-8-3-5-10-6-4-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCPUFHRFLMHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219968-03-2
Record name Cyclopropanecarboxylic acid, 4-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219968-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis via Cyclopropanation of Cyclopropanecarboxylic Acid Derivatives

Method Overview:

The most established approach involves the cyclopropanation of cyclopropanecarboxylic acid derivatives, such as esters or acid chlorides, with suitable carbenoid reagents. A notable example includes the transformation of cyclopropanecarboxylic acid derivatives into cyclopropanecarboxylates, followed by amination with piperidine.

Key Reaction Steps:

  • Conversion of cyclopropanecarboxylic acid to its acyl chloride using thionyl chloride.
  • Reaction of the acyl chloride with a cyclopropyl precursor, such as a cyclopropyl methyl or phenyl derivative, via a cyclopropanation reaction, often employing diazocompounds or carbenoid reagents.

Research Data:

A detailed synthesis pathway is described where the cyclopropanecarboxylic acid derivative is converted into a cyclopropanecarbonyl chloride, which then reacts with piperidine to form the target compound.

Step Reagents & Conditions Yield Reference
Acid to acyl chloride Thionyl chloride, reflux -
Cyclopropanation Dimethylsulfoxonium methylide, DMSO Moderate to high
Amine coupling Piperidine, base -

Amidation of Cyclopropanecarboxylic Acid Derivatives with Piperidine

Method Overview:

Amidation of cyclopropanecarboxylic acid derivatives using carbodiimide-mediated coupling agents is a common route. The process involves activating the acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (N-hydroxybenzotriazole), followed by nucleophilic attack by piperidine.

Research Findings:

  • Amidation of cyclopropanecarboxylic acid with EDC/HOBt yields the corresponding amide with high efficiency.
  • Subsequent reduction or alkylation steps introduce the piperidinyl group.

Data Table:

Step Reagents & Conditions Yield Notes
Amidation Cyclopropanecarboxylic acid, EDC, HOBt, DIPEA, DCM 98%
N-Alkylation Boc-protected piperidine, TFA deprotection -

Reductive Amination and Alkylation Strategies

Method Overview:

Reductive amination of cyclopropanecarboxaldehyde derivatives with piperidine derivatives can be employed. This involves the formation of an imine intermediate, followed by reduction to form the desired amine.

Research Data:

  • Reductive amination using cyclopropanecarbaldehyde and tert-butyl-piperidine-4-yl carbamate yields compounds with good efficiency.
  • Boc-deprotection and N-alkylation steps produce the hydrochloride salt.

Data Table:

Step Reagents & Conditions Yield Reference
Reductive amination Cyclopropanecarbaldehyde, tert-butyl-piperidine-4-yl carbamate, NaBH3CN 64%
Boc deprotection TFA -
Salt formation HCl in solvent -

Hydrochloride Salt Formation

Following synthesis of the free base or amine, formation of the hydrochloride salt is achieved by treatment with hydrogen chloride in suitable solvents such as dioxane, ethyl acetate, or methanol.

Typical Procedure:

  • Dissolve the free amine in a solvent like ethyl acetate.
  • Add HCl in ethyl acetate or dioxane at room temperature.
  • Stir until complete salt formation, confirmed by TLC or NMR.

Data Summary:

Reagents Conditions Yield Notes
HCl in dioxane 20°C, 45 min Quantitative
HCl in ethyl acetate 20°C, 1 h 80-90%
HCl in methanol Overnight 75-85%

Summary of Key Findings and Data

Preparation Method Main Reagents Typical Yield Advantages References
Cyclopropanation of acid derivatives Thionyl chloride, diazocompounds Moderate to high Precise control over stereochemistry
Amidation via carbodiimide coupling EDC, HOBt, DCM 98% High efficiency
Reductive amination Cyclopropanecarbaldehyde, tert-butyl-piperidine-4-yl carbamate, NaBH3CN 64% Versatile
Salt formation HCl in solvents 80-90% Simple and scalable

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinyl cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

4-Piperidinyl cyclopropanecarboxylate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, which are essential for drug design and the synthesis of novel compounds.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. It has been shown to modulate the activity of specific enzymes and receptors, which is crucial for understanding its potential therapeutic effects.

Medicine

The compound has promising applications in medicinal chemistry, particularly in developing drugs targeting neurological disorders. Its interaction with neurotransmitter systems suggests potential benefits in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Industry

In industrial settings, this compound is employed in the production of agrochemicals and specialty chemicals. Its role as an intermediate facilitates the development of various agricultural products.

Uniqueness

The distinct combination of piperidine and cyclopropane functionalities gives this compound specific chemical and biological properties that are valuable in research and industrial applications.

Study on Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity as a modulator of neurotransmitter systems. A study demonstrated its effects on serotonin receptors, suggesting potential applications in treating mood disorders.

Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives of this compound against resistant bacterial strains. Results indicated promising efficacy, paving the way for further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-piperidinyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 4-piperidinyl cyclopropanecarboxylate hydrochloride with structurally or functionally related compounds, focusing on molecular features , pharmacological activity , and physicochemical properties .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Pharmacological Activity/Use
4-Piperidinyl cyclopropanecarboxylate HCl C₉H₁₆ClNO₂ 205.68 Cyclopropane-carboxylate, piperidine ring Research tool (receptor studies)
Ethyl 4-isopropylpiperidine-4-carboxylate HCl C₁₁H₂₂ClNO₂ 235.75 Ethyl ester, isopropyl group on piperidine Intermediate for drug synthesis
Donepezil Hydrochloride C₂₄H₂₉NO₃·HCl 415.96 Benzyl-piperidinyl, indanone moiety Acetylcholinesterase inhibitor (Alzheimer’s therapy)
4-Fluoro-4-piperidinecarboxylic Acid HCl C₆H₁₁ClFNO₂ 191.61 Fluorine substituent on piperidine Building block for fluorinated drug candidates
alpha-Methylfentanyl HCl C₂₃H₃₀N₂O·HCl 399.96 Piperidinyl-phenylpropanamide Opioid receptor agonist (controlled substance)
Methyl trans-2-(hydroxymethyl) cyclopropanecarboxylate C₆H₁₀O₃ 130.14 Cyclopropane-hydroxymethyl ester Synthetic intermediate for chiral molecules

Key Research Findings

Structural Flexibility vs. In contrast, the fluorinated analog (4-fluoro-4-piperidinecarboxylic acid HCl) exhibits higher metabolic stability due to fluorine’s electronegativity, making it preferable for CNS-targeting drugs .

Alpha-methylfentanyl HCl shares a piperidinyl backbone but acts as a potent opioid agonist, highlighting how minor structural changes (e.g., cyclopropane vs. phenylpropanamide) drastically alter biological activity .

Physicochemical Properties: The target compound’s solubility in polar solvents (e.g., methanol, water) is superior to lipophilic analogs like methyl trans-2-(hydroxymethyl) cyclopropanecarboxylate, which requires organic solvents for dissolution . Storage conditions vary significantly: alpha-methylfentanyl HCl requires freezer storage (-10°C to -25°C) due to instability, whereas 4-piperidinyl cyclopropanecarboxylate HCl remains stable at RT .

Biological Activity

4-Piperidinyl cyclopropanecarboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆ClNO₂
  • Molecular Weight : Approximately 205.69 g/mol
  • Structure : The compound features a piperidine ring attached to a cyclopropanecarboxylate moiety, which contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and receptors. Key mechanisms include:

  • Modulation of Receptors : It acts as a modulator for neurotransmitter receptors, particularly those involved in neurological functions, which may provide therapeutic benefits in treating disorders such as Alzheimer's disease.
  • Enzyme Interaction : The compound has been shown to influence enzyme activities, including beta-secretase inhibition, which is crucial in the pathogenesis of Alzheimer's disease .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity Description
Neuroprotective EffectsPotential to protect neuronal cells from apoptosis and oxidative stress .
Antidepressant PropertiesModulation of serotonin and norepinephrine levels may contribute to antidepressant effects.
Analgesic EffectsDemonstrated pain-relieving properties in animal models.
Anti-inflammatory ActivityExhibits potential anti-inflammatory effects through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotection in Alzheimer's Models :
    • A study highlighted the compound's ability to inhibit beta-secretase, thereby reducing amyloid-beta plaque formation in neuronal cultures. This suggests a potential role in Alzheimer's treatment .
  • Pain Relief Studies :
    • Experimental models demonstrated that administration of this compound resulted in significant reductions in pain response, indicating its analgesic potential.
  • Inflammation Modulation :
    • Research indicated that the compound could downregulate pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory conditions.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other related compounds:

Compound Name Structural Features Unique Properties
OT-551 hydrochlorideC₁₃H₂₄ClNO₃Exhibits anti-inflammatory properties
Piperidin-4-yl acetateC₉H₁₅NO₂Primarily used as an anesthetic
1-(4-Piperidinyl)cyclopropanecarboxylic acidC₉H₁₅NO₂Lacks the hydrochloride salt

Q & A

Q. What are the critical safety protocols for handling the hydrochloride salt form in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation or dermal exposure. Store in airtight containers with desiccants (e.g., silica gel) to avoid hydrolysis. Spill management requires neutralization with sodium bicarbonate before disposal as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Piperidinyl cyclopropanecarboxylate hydrochloride
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